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Compound of Interest

Compound Name: luteolin-7-O-gentiobiside

Cat. No.: B15091831 Get Quote

Disclaimer: This document focuses on the biological activities of luteolin-7-O-glucoside as a

proxy for luteolin-7-O-gentiobioside. Extensive literature searches yielded limited specific data

on the biological activities of luteolin-7-O-gentiobioside. Luteolin-7-O-glucoside is a closely

related compound, differing only in the sugar moiety attached at the 7-position (a single

glucose unit versus a gentiobiose disaccharide). While the core flavone structure is identical,

the difference in the glycosidic substitution may influence the compound's solubility,

bioavailability, and potency. Therefore, the data presented herein should be interpreted with

this consideration.

Introduction
Luteolin, a common flavonoid found in various plants, and its glycosides are known for a wide

range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and

neuroprotective activities[1][2]. Glycosylation, the attachment of sugar moieties, can

significantly alter the physicochemical properties and biological activities of flavonoids. This

guide provides a technical overview of the preliminary biological activity screening of luteolin-7-

O-glucoside, serving as a foundational reference for researchers and drug development

professionals. The information is presented through structured data tables, detailed

experimental protocols, and visualizations of key signaling pathways and workflows.

Quantitative Data Summary
The biological activities of luteolin-7-O-glucoside have been evaluated in numerous in vitro

studies. The following tables summarize the quantitative data from these assessments.
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Table 1: Antioxidant Activity of Luteolin-7-O-glucoside

Assay Type Model System Metric Result Reference

DPPH Radical

Scavenging
Chemical Assay EC50 6.80 µM [3]

Oxygen Radical

Absorbance

Capacity (ORAC)

Chemical Assay µmol of Trolox/g
8804.19 ±

409.99
[3]

Table 2: Anti-inflammatory Activity of Luteolin-7-O-glucoside

Assay Type Cell Line
Inhibitory
Target

Metric Result Reference

Nitric Oxide

(NO)

Production

RAW 264.7

Macrophages
iNOS IC50 22.7 µM [4]

Prostaglandin

E2 (PGE2)

Production

RAW 264.7

Macrophages
COX-2 IC50 15.0 µM [4]

TNF-α and

IL-6 Release

RAW 264.7

Macrophages

Cytokine

Production
IC50 ~50 µM [5]

β-

hexosaminida

se Release

Bone

Marrow-

Derived Mast

Cells

Degranulatio

n
IC50 17.7 µM [6]

Table 3: Anticancer Activity of Luteolin-7-O-glucoside
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Cell Line
Cancer
Type

Assay Metric Result Reference

FaDu

Oral

Squamous

Carcinoma

MTT

Significant

viability

reduction at

20 & 40 µM

[7]

HSC-3

Oral

Squamous

Carcinoma

MTT

Significant

viability

reduction at

20 & 40 µM

[7]

CA9-22

Oral

Squamous

Carcinoma

MTT

Significant

viability

reduction at

20 & 40 µM

[7]

NPC-039

Nasopharyng

eal

Carcinoma

Proliferation

Assay

Significant

reduction in

proliferation

[8]

NPC-BM

Nasopharyng

eal

Carcinoma

Proliferation

Assay

Significant

reduction in

proliferation

[8]

HepG2 Liver Cancer
Apoptosis

Assay

Induction of

apoptosis
[9]

Table 4: Neuroprotective and Enzyme Inhibitory Activity of Luteolin-7-O-glucoside
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Activity
Model
System/Tar
get

Assay Metric Result Reference

Neuroprotecti

on

SH-SY5Y

cells (6-

OHDA

induced

toxicity)

MTT
Increased cell

viability

13% increase

at 0.1 µM
[10]

Acetylcholine

sterase

Inhibition

Enzyme

Assay
% Inhibition 65 ± 2% [11]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the

biological activity screening of compounds like luteolin-7-O-glucoside.

Antioxidant Activity Assessment: DPPH Radical
Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or

electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The

reduction of DPPH is accompanied by a color change from violet to yellow, which is measured

spectrophotometrically.

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The

absorbance of this solution at 517 nm should be approximately 1.0.

Sample Preparation: Dissolve luteolin-7-O-glucoside in methanol to prepare a stock solution.

From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

Reaction Mixture: In a 96-well plate, add 50 µL of the sample or standard (e.g., ascorbic

acid) solution to 150 µL of the DPPH working solution. For the blank, use 50 µL of methanol
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instead of the sample.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank

is the absorbance of the blank and A_sample is the absorbance of the sample. The EC50

value is determined by plotting the percentage of scavenging against the concentration of

the sample.[12][13][14]

Anti-inflammatory Activity Assessment: Nitric Oxide
(NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide

(NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is an indicator of

inflammation, and its concentration is determined by measuring the accumulation of its stable

metabolite, nitrite, in the culture medium using the Griess reagent.

Procedure:

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS

and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow

them to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of luteolin-7-O-glucoside for 1

hour.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

Nitrite Measurement:

Collect 100 µL of the cell culture supernatant from each well.
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Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-

naphthyl)ethylenediamine dihydrochloride) to the supernatant.

Incubate at room temperature for 10 minutes.

Measurement: Measure the absorbance at 540 nm using a microplate reader.

Calculation: The concentration of nitrite is determined from a standard curve prepared with

sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated

control.[15][16][17]

Anticancer Activity Assessment: MTT Assay for Cell
Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

The amount of formazan produced is proportional to the number of viable cells.

Procedure:

Cell Seeding: Seed cancer cells (e.g., FaDu, HSC-3) in a 96-well plate at a density of 5,000

cells/well and incubate for 24 hours.

Treatment: Treat the cells with various concentrations of luteolin-7-O-glucoside and incubate

for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g.,

DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan

crystals.

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength

between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
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Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The

IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be

determined from a dose-response curve.[18][19][20]

Investigation of Signaling Pathways: Western Blot
Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It

involves separating proteins by size via gel electrophoresis, transferring them to a membrane,

and then probing the membrane with antibodies specific to the target protein.

Procedure:

Cell Lysis: Treat cells with luteolin-7-O-glucoside and/or a stimulant (e.g., LPS). After

treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay (e.g., BCA assay).

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE

gel.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.
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Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and visualize them using an imaging system.

Analysis: The intensity of the bands is quantified using densitometry software and

normalized to a loading control (e.g., β-actin or GAPDH).[21][22][23][24]

Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways modulated by luteolin-7-O-glucoside and a general workflow for its biological activity

screening.
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Caption: General workflow for preliminary biological activity screening.
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Caption: Luteolin-7-O-glucoside inhibits the PI3K/Akt/NF-κB pathway.
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Caption: Luteolin-7-O-glucoside induces apoptosis via the PI3K/Akt pathway.
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Caption: Neuroprotective signaling of luteolin-7-O-glucoside via estrogen receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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